

AR420626 solubility in DMSO and other solvents

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Compound of Interest		
Compound Name:	AR420626	
Cat. No.:	B605560	Get Quote

Application Notes and Protocols for AR420626

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR420626 is a potent and selective agonist for the free fatty acid receptor 3 (FFAR3), also known as G protein-coupled receptor 41 (GPR41).[1][2][3] It demonstrates no significant activity at the related FFAR2 (GPR43) receptor at concentrations up to 100 μΜ.[1][3] AR420626 has garnered interest in the scientific community for its potential therapeutic applications in oncology, metabolic diseases, and inflammatory conditions.[2] In hepatocellular carcinoma (HCC) models, AR420626 has been shown to suppress tumor growth by inducing apoptosis.[4] This is achieved through a signaling cascade that involves the inhibition of histone deacetylases (HDACs), leading to the upregulation of Tumor Necrosis Factor-alpha (TNF-α).[4]

These application notes provide essential information on the solubility of **AR420626**, protocols for its use in in vitro and in vivo studies, and a detailed overview of its mechanism of action.

Solubility Data

Proper dissolution of **AR420626** is critical for accurate and reproducible experimental results. The solubility of **AR420626** in various common laboratory solvents is summarized in the table below. It is recommended to prepare stock solutions in DMSO or DMF. For aqueous-based assays, further dilution of the stock solution is necessary.



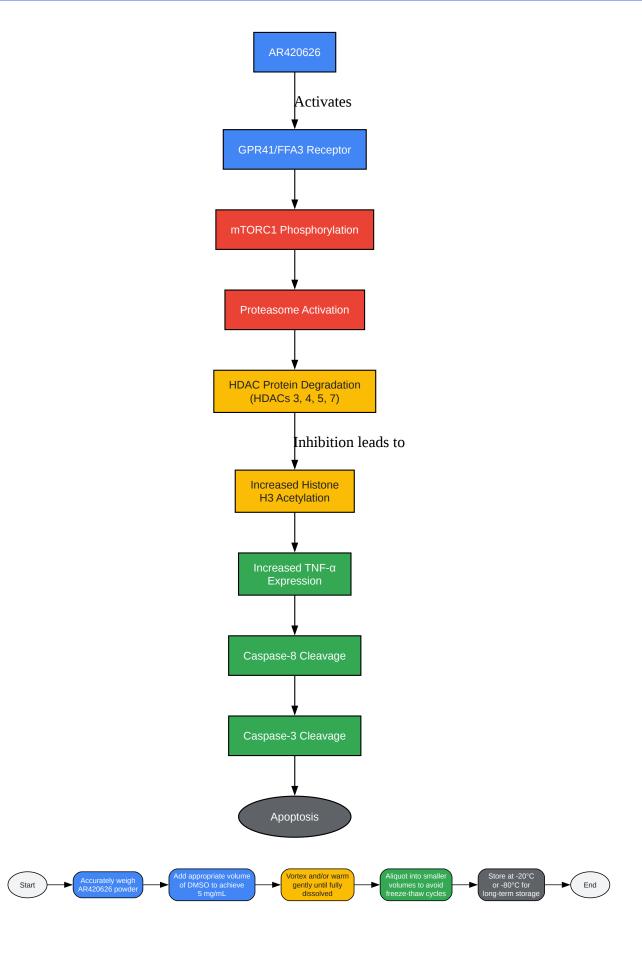
Solvent	Solubility	Concentration (mM)*	Notes
Dimethyl Sulfoxide (DMSO)	5 mg/mL[1][3]	~11.98 mM	Warming the solution may be necessary for complete dissolution.
Dimethylformamide (DMF)	2 mg/mL[1][3]	~4.79 mM	
DMSO:PBS (pH 7.2) (1:4)	0.2 mg/mL[1]	~0.48 mM	
Saline	Soluble for injection	Not specified	Used for intraperitoneal injections in animal models.[4]

^{*}Calculations are based on a molecular weight of 417.29 g/mol.

Signaling Pathway of AR420626 in Hepatocellular Carcinoma

AR420626 exerts its anti-cancer effects in hepatocellular carcinoma through a multi-step signaling pathway. Upon binding to and activating its receptor, GPR41/FFA3, a cascade of intracellular events is initiated, culminating in apoptosis.







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